molecular formula C10H20 B1328772 Pentylcyclopentane CAS No. 3741-00-2

Pentylcyclopentane

Cat. No. B1328772
CAS RN: 3741-00-2
M. Wt: 140.27 g/mol
InChI Key: HPQURZRDYMUHJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Pentylcyclopentane consists of a cyclopentane ring with a pentyl group attached . The IUPAC Standard InChIKey for Pentylcyclopentane is HPQURZRDYMUHJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pentylcyclopentane has a molecular weight of 140.266 Da . It has a density of 0.79 . The boiling point is 180ºC and the melting point is -82.99°C . The exact mass is 140.15700 and the LogP is 3.75690 .

Scientific Research Applications

Fragrance Applications

  • Fragrance Material in Cosmetics : Pentylcyclopentane derivatives like 2-pentylcyclopentan-1-one and 3-methyl-2-pentylcyclopentan-1-one are used as fragrance ingredients in cosmetics. These compounds belong to a group of ketones with a characteristic cyclopentanone or cyclopentenone ring, which contribute to their fragrance properties. These compounds have been extensively studied for their toxicological and dermatological safety (Scognamiglio et al., 2012).

Medicinal Chemistry

  • Bioisosteres in Drug Development : Pentylcyclopentane and its derivatives are used as bioisosteres in medicinal chemistry. Bioisosteres like cubane and bicyclo[1.1.1]pentane (BCP) effectively mimic phenyl groups in drug molecules, contributing to their therapeutic properties. These compounds have been used in the optimization of antimalarial drugs, showcasing their potential in modifying the biological properties of pharmaceutical compounds (Tse et al., 2020).

  • Small Aliphatic Rings in Drug Design : Small aliphatic rings, including cyclopentane derivatives, are increasingly used in drug design due to their physicochemical properties and applications as functional group bioisosteres. These compounds are beneficial in terms of enhancing the stability and effectiveness of drugs (Bauer et al., 2021).

Chemical Synthesis and Properties

  • Strain-Release Heteroatom Functionalization : In synthetic chemistry, pentylcyclopentane derivatives are used for strain-release heteroatom functionalization. This method allows for the installation of small, strained ring systems into lead compounds, which is crucial in drug discovery and peptide labeling (Lopchuk et al., 2017).

  • Carbonium Ion Research : Pentylcyclopentane derivatives are significant in the study of carbonium ions. For example, 1-methylcyclopentyl cation studies provide insights into the mechanisms of hydrocarbon isomerization and carbonium ion stability (Olah et al., 1967).

Energy and Environmental Applications

  • Organic Rankine Cycle : Pentylcyclopentane and similar compounds are evaluated as working fluids in Organic Rankine Cycle systems, due to their favorable thermodynamic, thermal, and environmental properties. These substances, including pentane, are analyzed for their potential in power generation and environmental impact (Galashov et al., 2016).

  • Combustion and Emission Characteristics : In the context of renewable energy, pentylcyclopentane derivatives like pentanol are studied for their combustion and emission characteristics in diesel engines. Research focuses on their potential to reduce emissions and improve engine efficiency (Li et al., 2015).

Safety And Hazards

Pentylcyclopentane is classified as a Category 3 flammable liquid . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective clothing, including gloves, eye protection, and face protection, should be worn when handling this compound .

properties

IUPAC Name

pentylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQURZRDYMUHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074708
Record name Cyclopentane, pentyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentylcyclopentane

CAS RN

3741-00-2
Record name Pentylcyclopentane
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URL https://commonchemistry.cas.org/detail?cas_rn=3741-00-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylcyclopentane
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Record name Pentylcyclopentane
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Record name Cyclopentane, pentyl-
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Record name Pentylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
L Wojnarovits, JA LaVerne - The Journal of Physical Chemistry, 1995 - ACS Publications
… The production of n-pentylcyclopentane is probably due to the combination reaction of 1-… The similar decreases in the yields of n-pentylcyclopentane, 1-pentene,and n-pentane (…
Number of citations: 11 pubs.acs.org
O Miersch, H Bohlmann, C Wasternack - Phytochemistry, 1999 - Elsevier
… ]-(S)-isoleucine, cucurbic acid and 3-oxo-2-(2Z-pentenyl)cyclopentane-1-butyric acid, 3-oxo-2-(2Z-pentenyl)cyclopentane-1-octanoic acid and 3-oxo-2-pentylcyclopentane-1-octanoic …
Number of citations: 109 www.sciencedirect.com
P Michaud, RJ Cvetanovic - The Journal of Physical Chemistry, 1972 - ACS Publications
… Cyclopentylcyclopentane was also prepared by the mercuryphotosensitized reaction of … the yields of cyclopentene and cyclopentylcyclopentane slightly decrease. Molecular Elimination. …
Number of citations: 18 pubs.acs.org
GB McVicker, M Daage, MS Touvelle, CW Hudson… - Journal of …, 2002 - Elsevier
… of ethylcyclopentane and propane from pentylcyclopentane. Nonselective ring opening also … The formation of methane and n-nonane from npentylcyclopentane is another example of …
Number of citations: 374 www.sciencedirect.com
V Singh, D Katiyar, M Ali - The Journal of Phytopharmacology, 2015 - researchgate.net
… α-thujene and α-pinene were hydrocarbons where as verbenone was a ketone, remaining two were non terpenic compounds namely cyclopentenylethyne and n-pentylcyclopentane. (…
Number of citations: 6 www.researchgate.net
W Keim, W Meltzow, Z Chen, Z Huang, Z Shen - Journal of Catalysis, 1992 - Elsevier
A novel cyclo-oligomerization of ethene to alkylcyclopropanes, alkylcyclopentanes, and alkylcyclohexanes using a Ziegler-Natta type catalyst consisting of rare earth salts such as YCl 3 …
Number of citations: 3 www.sciencedirect.com
EM Steward, EW Pitzer - Journal of chromatographic science, 1988 - academic.oup.com
… for this compound were butylcyclopentane, pentylcyclopentane, and propylcyclopentane. Although butylcyclopentane and pentylcyclopentane had higher NBS match qualities, their …
Number of citations: 21 academic.oup.com
L Wojnarovits, JA LaVerne - The Journal of Physical Chemistry, 1995 - ACS Publications
… The product of the radical—radical reaction is n-pentylcyclopentane which is found to have yields of 0.07, … The yield of n-pentylcyclopentane has a smaller decrease with increasing …
Number of citations: 6 pubs.acs.org
S Rang, A Orav, K Kunigas, O Eisen - Chromatographia, 1977 - Springer
Regularities in the variation of retention indices (I) and index increments (δI/C, H, ΔI) of monosubstituted cyclopentenes and cyclohexenes with molecular structure on various liquid …
Number of citations: 8 link.springer.com
D Santi, T Holl, V Calemma, J Weitkamp - Applied Catalysis A: General, 2013 - Elsevier
Decalin was converted in a flow-type reactor under a hydrogen pressure of 5.2MPa on Ir/H,A-Beta zeolite catalysts, where A stands for an alkali metal cation. In one series of catalysts, …
Number of citations: 65 www.sciencedirect.com

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